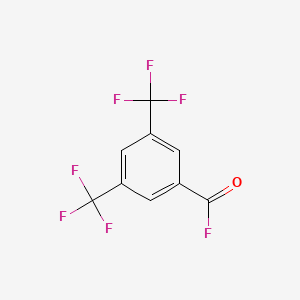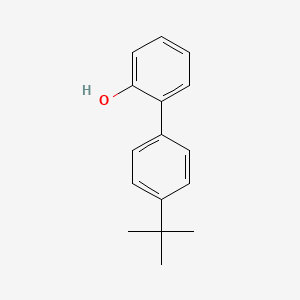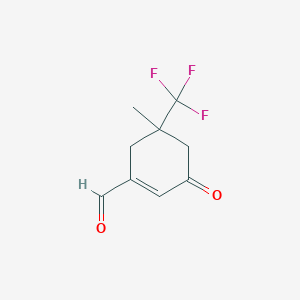
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% (4-CTTP) is a highly fluorinated pyridine derivative with a broad range of applications in both scientific research and industry. It is a colorless liquid with a pungent odor, and is soluble in common organic solvents such as methanol, ethanol, and dimethylsulfoxide. It has been used as a ligand in organometallic chemistry and as a reagent in organic synthesis. In addition, 4-CTTP has found use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% is widely used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% has been used in the synthesis of polymers and in the preparation of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% is not fully understood. However, it is believed that its unique properties are due to its highly fluorinated structure. The fluorine atoms in the molecule have strong electron-withdrawing properties, which makes it an effective ligand in organometallic chemistry and a reagent in organic synthesis. In addition, the fluorine atoms are highly electronegative, which makes it an effective catalyst in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% are not well understood. However, it is believed that its unique properties may have a variety of effects on the body. In particular, it has been suggested that 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% may be able to modulate the activity of enzymes and receptors, and may also be able to interact with cell membranes. In addition, it has been suggested that 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% may be able to interact with DNA and RNA, and may also be able to modulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in laboratory experiments include its high purity, its low cost, and its availability in a variety of solvents. In addition, it is a highly fluorinated molecule, which makes it an effective ligand and reagent in organometallic and organic synthesis. However, there are some limitations to using 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in laboratory experiments. For example, it is a highly volatile compound, which can make it difficult to handle and store. In addition, it is a highly reactive compound, which can make it difficult to control the reaction conditions.
Zukünftige Richtungen
The future directions for 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% are numerous. For example, further research could be conducted to better understand its biochemical and physiological effects on the body. In addition, further research could be conducted to improve its synthesis methods, as well as to develop new applications for it in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Furthermore, further research could be conducted to develop new methods for its use in the synthesis of polymers and metal-organic frameworks. Finally, further research could be conducted to improve its handling and storage, and to develop new methods for its use in laboratory experiments.
Synthesemethoden
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% can be synthesized in a variety of ways. The most common method is the reaction of 4-chloropyridine with trifluoromethyltrimethylsilane in the presence of a palladium catalyst, followed by aqueous workup. This method yields 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% in high yields and with high purity. Other methods for the synthesis of 4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine, 97% involve the reaction of 4-chloropyridine with trifluoromethyltrimethylchlorosilane, or the reaction of 4-chloropyridine with trifluoromethyltrimethoxysilane.
Eigenschaften
IUPAC Name |
4-chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9ClF12N/c10-3-1(6(11,12)13)4(8(17,18)19)23-5(9(20,21)22)2(3)7(14,15)16 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWOQQBRYHPDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9ClF12N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5,6-tetrakis(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

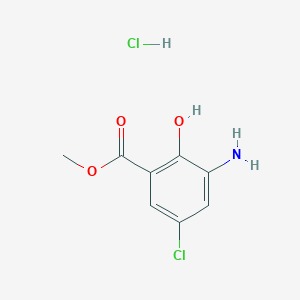
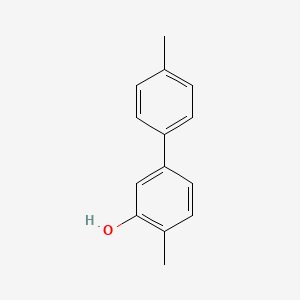

![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
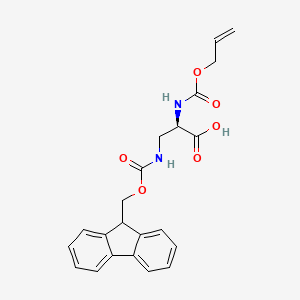
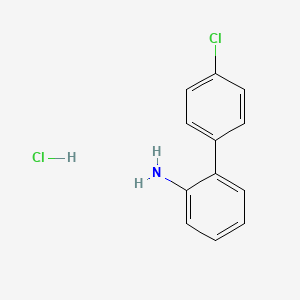
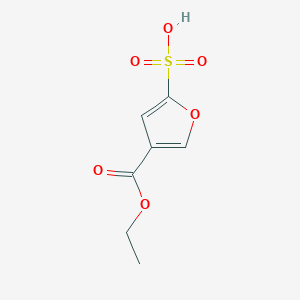
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
